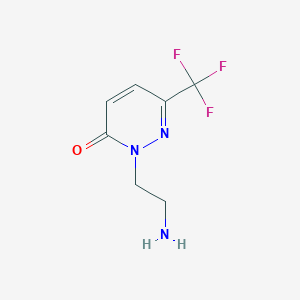

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRSJJOKNBVWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C7H8F3N3O

- Molecular Weight : 195.16 g/mol

- CAS Number : 1354819-35-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable activities.

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| Compound A | 3.12 | 12.5 |

| Compound B | 6.25 | 25 |

These findings suggest that the trifluoromethyl group may enhance the antibacterial potency of pyridazine derivatives, including our compound of interest.

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that pyridazinone derivatives can inhibit key signaling pathways involved in cancer progression, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

In vitro studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Caspase activation |

| MCF-7 | 7.5 | Cell cycle arrest |

Case Studies

- Study on Antibacterial Activity : A study evaluated various pyridazine derivatives, including this compound, against common bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.

- Anticancer Mechanisms : In a separate investigation, the compound was tested on breast cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that its derivatives may possess:

- Antimicrobial Activity: Studies have demonstrated that similar pyridazinone compounds exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro assays have indicated activity against various cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms and optimize efficacy .

- Neuroprotective Effects: The structural features of the compound may confer neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases .

Material Science

Due to the trifluoromethyl group, which enhances lipophilicity and thermal stability, the compound is explored for applications in materials science:

- Fluorinated Polymers: The incorporation of this compound into polymer matrices can improve chemical resistance and mechanical properties, making it suitable for coatings and advanced materials.

- Sensors: The unique electronic properties imparted by trifluoromethyl groups can be utilized in sensor applications, particularly in detecting environmental pollutants .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazinone were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in bioactivity .

Case Study 2: Anticancer Activity

A research article in Cancer Research detailed the synthesis of various pyridazinone derivatives, including 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. The study reported significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity. Mechanistic studies revealed apoptosis induction and cell cycle arrest as potential pathways of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyridazinone derivatives are highly tunable, with substituents at positions 2 and 6 significantly impacting solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

*Solubility data from analogous 6-phenyl derivatives in ethanol/water mixtures . †Estimated based on trifluoromethyl’s hydrophobicity and aminoethyl’s polarity. ‡Inferred from structural similarity to TAK-831, an orphan drug for Friedreich’s ataxia .

Key Observations:

- Trifluoromethyl vs.

- Aminoethyl vs. Chloroethyl: The -CH₂CH₂NH₂ group increases aqueous solubility and hydrogen-bonding capacity, critical for target engagement .

Preparation Methods

General Synthetic Strategies for Trifluoromethylated Pyridazinones

Pyridazinone Core Construction

The pyridazinone ring system is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with substituted acetophenones or pyridine derivatives to form 6-substituted phenyl-3(2H)-pyridazinones under reflux conditions in acidic or neutral media.

Introduction of the Trifluoromethyl Group

There are three main approaches to incorporate the trifluoromethyl (CF3) group into pyridazinone derivatives:

Halogen Exchange or Direct Fluorination: Starting from chlorinated methylpyridines, fluorination can be achieved in vapor-phase reactors using catalyst fluidized-bed phases to yield trifluoromethylpyridines, which serve as intermediates.

Building the Pyridine Ring from Trifluoromethyl-Containing Precursors: This method constructs the heterocyclic ring around a trifluoromethylated building block, ensuring regioselective placement of the CF3 group.

Nucleophilic Substitution Using Trifluoromethyl Copper Reagents: Trifluoromethyl copper species can substitute halogen atoms in bromo- or iodo-substituted pyridines to introduce the CF3 group.

The first two methods are most commonly used in the preparation of trifluoromethylpyridazinones.

Detailed Preparation Methods for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Stepwise Synthetic Route Overview

Specific Synthetic Protocols

Preparation of 6-(Trifluoromethyl)pyridazin-3(2H)-one Core

A substituted acetophenone derivative is refluxed with hydrazine hydrate in acetic acid for approximately 10 hours, yielding the 6-substituted phenylpyridazin-3(2H)-one.

The crude product is then isolated by precipitation and filtration, often with yields above 90% and melting points consistent with literature values (e.g., 219–221 °C).

Chlorination to Form 3-Chloropyridazine Intermediate

The pyridazinone is treated with phosphorus oxychloride under reflux conditions to chlorinate the 3-position of the pyridazine ring, forming a 3-chloropyridazine intermediate.

This step is crucial for activating the ring for subsequent nucleophilic substitution.

Purification and Characterization

The final product is purified by extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative high-performance liquid chromatography (prep-HPLC).

Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy showing NH2 and NH stretching bands (3197–3560 cm⁻¹), and mass spectrometry confirming molecular weight.

Research Findings and Yields

Summary Table of Key Preparation Methods

Notes on Practical Considerations

Temperature control is critical during chlorination and substitution steps to avoid decomposition or side reactions.

The presence of the trifluoromethyl group influences the electronic properties of the pyridazine ring, affecting reactivity and requiring optimized reaction times and stoichiometry.

Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) is recommended during nucleophilic substitution to prevent hydrolysis and oxidation.

Analytical methods such as LC-MS and NMR are essential for confirming the substitution pattern and purity of the final compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one and its analogs?

- Methodology : Pyridazinone derivatives are typically synthesized via cyclization of dihydropyridazines or substitution reactions on preformed pyridazine cores. For example, ultrasound-assisted green synthesis (e.g., coupling 6-hydroxypyridazin-3(2H)-one with triazine derivatives under sonication) achieves high yields (83%) and reduced reaction times . Classic methods include nucleophilic substitution at the 6-position using trifluoromethyl-containing electrophiles, followed by functionalization of the 2-aminoethyl group via reductive amination or alkylation.

- Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature to minimize side reactions. Confirm purity via HPLC or LC-MS.

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Use SHELX programs (SHELXL for refinement) to resolve disorders, as seen in related trifluoromethyl-pyridazinones with monoclinic C2/c symmetry .

- Challenges :

- Disorder Handling : Partial occupancy refinement for trifluoromethyl groups (e.g., F atoms split over two positions with 51 restraints) .

- Hydrogen Placement : Constrain H-atoms using riding models (SHELXL default) .

- Validation : Check R-factors (R1 < 0.06 for high-quality data) and residual electron density (< 0.25 eÅ⁻³) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for trifluoromethyl-pyridazinones in kinase inhibition?

- Methodology :

- Biological Assays : Test inhibitory activity against p38 MAPK (IC₅₀) using recombinant enzymes and ATP-competitive assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with kinase crystal structures (PDB: 1OUK) to identify key interactions (e.g., hydrogen bonds with hinge regions) .

- SAR Insights :

- The 2-aminoethyl group enhances solubility and membrane permeability.

- Trifluoromethyl at C6 improves metabolic stability and target affinity .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for pyridazinone derivatives?

- Case Study : If NMR shows unexpected splitting for the trifluoromethyl group, consider:

Dynamic Effects : Variable-temperature NMR to probe conformational exchange.

DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts .

X-ray Validation : Confirm static disorder via SCXRD (e.g., F atoms disordered over two sites) .

- Resolution : Use multi-method validation (NMR, SCXRD, DFT) to reconcile discrepancies.

Q. How can green chemistry principles be applied to scale up pyridazinone synthesis without compromising yield?

- Methodology :

- Solvent Selection : Replace DMF with Cyrene (a bio-based solvent) to reduce toxicity .

- Catalysis : Use immobilized lipases or microwave irradiation to enhance efficiency.

- Process Metrics : Monitor atom economy (e.g., >80% for ultrasound-assisted routes) and E-factor (≤10) .

Critical Analysis of Evidence

- SHELX Reliability : Widely used for small-molecule refinement, but manual intervention is required for disordered regions (e.g., CF₃ groups) .

- Biological Relevance : Trifluoromethyl-pyridazinones show promise as kinase inhibitors, but in vivo pharmacokinetics (e.g., plasma stability) require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.